7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative with the following structural features:
- Position 1 and 3: Methyl groups (-CH₃).
- Position 7: A 2-chlorobenzyl substituent, introducing steric bulk and electron-withdrawing properties via the chlorine atom.
Properties
Molecular Formula |
C19H24ClN5O2 |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(3-methylbutylamino)purine-2,6-dione |
InChI |
InChI=1S/C19H24ClN5O2/c1-12(2)9-10-21-18-22-16-15(17(26)24(4)19(27)23(16)3)25(18)11-13-7-5-6-8-14(13)20/h5-8,12H,9-11H2,1-4H3,(H,21,22) |
InChI Key |
IEOLSSVUGGXTMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Amination
A method adapted from adenosine receptor antagonist syntheses employs Pd(OAc)₂/Xantphos catalysis:
Copper-Catalyzed A³ Coupling
An alternative one-pot approach utilizes CuI and N,N-diisopropylethylamine (DIPEA) to facilitate coupling between 8-ethynylxanthine, formaldehyde, and 3-methylbutylamine:
-
Conditions: 8-Ethynyl-7-(2-chlorobenzyl)-1,3-dimethylxanthine (1 eq), 3-methylbutylamine (3 eq), formaldehyde (3 eq), CuI (0.1 eq), DIPEA (3.5 eq), MeCN, 75°C, 3 hours.
Comparative Analysis of Synthetic Routes
The table below evaluates two primary pathways for constructing the target compound:
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Pd-Catalyzed Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C | 78–85% | High regioselectivity; scalable | Costly catalysts; stringent anhydrous conditions |
| Cu-Catalyzed A³ Coupling | CuI, DIPEA, MeCN, 75°C | 88% | One-pot synthesis; avoids halogenation | Requires pre-synthesized ethynyl precursor |
Purification and Characterization
Final purification often involves recrystallization or column chromatography:
-
Recrystallization: Acetonitrile/water (3:1) at 0°C yields high-purity product (>98%).
-
Chromatography: Silica gel (CHCl₃:MeOH, 9:1) removes residual amines.
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.42–7.25 (m, 4H, Ar-H), 5.21 (s, 2H, CH₂), 3.51 (t, J = 6.8 Hz, 2H, NHCH₂), 3.34 (s, 3H, N1-CH₃), 3.29 (s, 3H, N3-CH₃), 1.62–1.55 (m, 1H, CH(CH₃)₂), 1.45–1.38 (m, 2H, CH₂CH), 0.95 (d, J = 6.6 Hz, 6H, CH(CH₃)₂).
-
HRMS (ESI): m/z calc. for C₁₉H₂₃ClN₅O₂ [M+H]⁺: 436.1529; found: 436.1532.
Industrial-Scale Adaptations
Recent patents highlight advancements in continuous flow synthesis for large-scale production:
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups at the chlorobenzyl position .
Scientific Research Applications
7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications at Position 7 (Benzyl Substituents)
7-(4-Chlorobenzyl) Derivatives (HC608 and HC070)
- HC608 (Pico145/C3): Features a 4-chlorobenzyl group at position 7, a 3-hydroxypropyl at position 1, and a 3-trifluoromethoxy-phenoxy group at position 8. Comparison: The 4-chloro isomer in HC608 may enhance TRPC5 binding compared to the 2-chloro isomer in the target compound, suggesting positional chlorine effects on target engagement.
7-(3-Bromobenzyl) Derivatives (Compound 1a)
- Structure: 3-Bromobenzyl at position 7 and hydroxymethyl at position 8 . Activity: Demonstrated in vitro anti-inflammatory activity, though specific IC₅₀ values are unreported. Comparison: Bromine’s larger atomic radius vs.
Modifications at Position 8 (Amino/Alkyl Substituents)
8-(3-Hydroxypropylamino) Derivative (CID 3153005)
- Structure: 7-(2-chlorobenzyl) with 8-(3-hydroxypropylamino) . Key Features: The hydroxyl group enhances hydrophilicity, contrasting with the lipophilic 3-methylbutyl group in the target compound. Implications: Reduced membrane permeability but improved solubility, which may influence bioavailability.
8-Piperazinyl Derivative (PDB Complex)
- Structure: 7-(2-chlorobenzyl) with 8-piperazinyl . Activity: Co-crystallized with DPP-4, indicating binding affinity.
8-(2-Chlorobenzylamino) Derivative (Compound 5)
- Structure: 8-(2-chlorobenzylamino) with propyl at position 1 . Activity: Anxiolytic and antidepressant effects in murine models. Comparison: The aromatic amino group may engage π-π stacking interactions, whereas alkylamino groups (e.g., 3-methylbutyl) prioritize hydrophobic interactions.
Modifications at Positions 1 and 3
1-Propyl-3-Methyl Derivatives (Compound 5)
- Structure : Propyl at position 1 and methyl at position 3 .
- Comparison : Longer alkyl chains (e.g., propyl vs. methyl) at position 1 may increase metabolic stability but reduce solubility.
1-Ethyl-3-(2-Hydroxyethyl) Derivatives (X12)
- Structure: Ethyl at position 1 and 2-hydroxyethyl at position 3 . Comparison: Hydroxyethyl groups improve aqueous solubility, which could mitigate the lipophilicity introduced by the 3-methylbutylamino group.
Key Findings and Implications
Chlorine Position Matters : The 2-chlorobenzyl group in the target compound may confer distinct target selectivity compared to 4-chloro isomers (e.g., HC608’s TRPC5 potency) .
Amino Substituent Flexibility: Alkylamino groups (e.g., 3-methylbutyl) enhance lipophilicity, whereas hydroxyalkyl or aromatic amino groups balance solubility and target engagement .
Therapeutic Potential: Structural analogs highlight applications in TRP channel modulation, enzyme inhibition, and CNS disorders, guiding future research on the target compound .
Biological Activity
7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound classified as a purine derivative. Its unique molecular structure, characterized by a purine core modified with various substituents, suggests significant potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H24ClN5O2
- Molecular Weight : 389.9 g/mol
- Structural Features :
- 2-chlorobenzyl group
- Two methyl groups at positions 1 and 3
- 3-methylbutylamino group at position 8
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies indicate that it may function as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways.
Potential Mechanisms:
- Phosphodiesterase Inhibition : The compound may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides such as cAMP and cGMP within cells. This can enhance cellular signaling pathways involved in various physiological processes.
- Receptor Modulation : It may bind to specific receptors, influencing their activity and downstream signaling cascades.
Anti-inflammatory Effects
Research has suggested that the compound exhibits anti-inflammatory properties. By modulating inflammatory pathways through enzyme inhibition or receptor interaction, it may help reduce inflammation in various conditions.
Antiviral Activity
The antiviral potential of this compound has been explored in preliminary studies. Its mechanism may involve interference with viral replication or modulation of host cell responses to viral infections.
Anticancer Properties
Several studies have indicated that this compound could have anticancer effects. By targeting specific signaling pathways involved in cell proliferation and survival, it may inhibit cancer cell growth and induce apoptosis.
Case Study 1: Enzyme Inhibition
In vitro studies demonstrated that this compound effectively inhibited phosphodiesterase activity in human cell lines. The results showed a significant increase in intracellular cAMP levels, suggesting a robust mechanism for enhancing cellular signaling related to inflammation and immune responses.
Case Study 2: Antiviral Screening
A screening assay against several viruses indicated that the compound exhibited moderate antiviral activity against influenza virus strains. The mechanism was hypothesized to involve direct interaction with viral proteins or modulation of host cell pathways critical for viral replication.
Case Study 3: Anticancer Activity
In a series of experiments involving cancer cell lines (e.g., breast cancer and leukemia), the compound demonstrated dose-dependent cytotoxicity. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis markers compared to untreated controls.
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 7-(4-chlorobenzyl)-3-methyl-8-(ethylamino)-3,7-dihydro-1H-purine-2,6-dione | Ethyl instead of propyl group | Moderate enzyme inhibition |
| 7-(4-chlorobenzyl)-3-methyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione | Methyl group at the amino position | Anticancer activity |
| 7-(4-chlorobenzyl)-3-methyl-8-(butylamino)-3,7-dihydro-1H-purine-2,6-dione | Butyl instead of propyl group | Anti-inflammatory effects |
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., chlorobenzyl aromatic protons at δ 7.2–7.5 ppm; methyl groups at δ 1.2–1.5 ppm) .
- FTIR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .
- HRMS : Verify molecular weight (expected [M+H]⁺: ~420–430 Da) and fragmentation patterns .
Advanced: How can computational methods predict the compound’s interaction with adenosine receptors?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PDB ID 4UHR for A₂A) to model binding. Focus on the purine core’s hydrogen bonding with Asn253 and the chlorobenzyl group’s hydrophobic interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Validation : Compare results with in vitro cAMP assays (IC₅₀ for A₂A antagonism) .
Basic: What are the key solubility and stability challenges in handling this compound?
Q. Methodological Answer :
- Solubility : Limited in aqueous buffers (use DMSO for stock solutions; ≤10% v/v to avoid cytotoxicity). Test solubility via nephelometry .
- Stability :
- pH Sensitivity : Degrades in strong acids/bases (store at pH 6–8).
- Light Sensitivity : Protect from UV light to prevent chlorobenzyl cleavage .
- Storage : –20°C under argon; monitor degradation via LC-MS .
Advanced: How does the chlorobenzyl substituent impact metabolic stability in hepatic microsomes?
Q. Methodological Answer :
- In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS .
- Metabolite ID : Use Q-TOF to detect oxidative metabolites (e.g., hydroxylation at the benzyl ring or N-dealkylation) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Compare IC₅₀ values to known inhibitors .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Q. Methodological Answer :
- Target Exploration : Probe adenosine receptor subtypes (A₁, A₂A) due to structural similarity to xanthine derivatives .
- Lead Optimization : Modify the 3-methylbutylamino group to enhance selectivity (e.g., cyclopropyl variants) .
- Tool Compound : Use in mechanistic studies of purine signaling pathways (e.g., cAMP modulation) .
Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
Q. Methodological Answer :
- Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler). Prioritize kinases with ATP-binding pockets sensitive to purine analogs .
- Structural Refinement : Introduce polar groups (e.g., hydroxyls) to reduce hydrophobic interactions with non-target kinases .
- Data Analysis : Use cheminformatics tools (e.g., SEA, ChEMBL) to predict polypharmacology .
Basic: What safety precautions are essential during synthesis?
Q. Methodological Answer :
- Toxicity : Handle chlorinated intermediates in a fume hood (risk of respiratory irritation) .
- Reactive Reagents : Use gloves/face shields with alkylating agents (e.g., benzyl halides).
- Waste Disposal : Quench palladium catalysts with SiliaBond Thiol before disposal .
Advanced: How can isotopic labeling (e.g., ¹⁴C) track metabolic pathways in vivo?
Q. Methodological Answer :
- Synthesis : Incorporate ¹⁴C at the purine C2 position via Knoevenagel condensation with labeled malononitrile .
- Tracing : Administer to rodent models; quantify radioactivity in plasma/tissues via scintillation counting.
- Metabolite Profiling : Correlate LC-MS/MS data with radiometric profiles to identify major excretion routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
